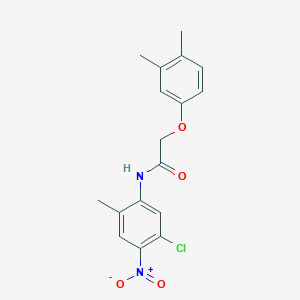![molecular formula C16H22N2OS B3967203 N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide](/img/structure/B3967203.png)
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide
説明
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide, also known as Sunitinib, is a small molecule inhibitor that has been used as an anticancer drug. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT).
作用機序
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and KIT. By inhibiting these receptors, this compound blocks the signaling pathways that promote tumor growth and angiogenesis. This compound also induces apoptosis (programmed cell death) in tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are involved in angiogenesis. This compound also inhibits the activation of macrophages, which are involved in the immune response. This compound has been shown to have anti-inflammatory effects, as it inhibits the production of cytokines and chemokines.
実験室実験の利点と制限
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach intracellular targets. This compound has a well-defined mechanism of action, which makes it easier to study its effects on cells and tissues. This compound has also been used in clinical trials, which provides valuable information on its safety and efficacy.
There are also limitations to using this compound in lab experiments. This compound has off-target effects, which can complicate the interpretation of experimental results. This compound can also have different effects on different cell types, which can make it difficult to generalize its effects. This compound can also be expensive, which can limit its use in some lab experiments.
将来の方向性
There are several future directions for the study of N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide. One direction is to investigate its potential use in combination with other anticancer drugs. Another direction is to study its effects on other diseases, such as Alzheimer's disease and pulmonary arterial hypertension. Further studies are needed to understand the mechanisms underlying the off-target effects of this compound. There is also a need for the development of new and more potent tyrosine kinase inhibitors that can overcome the limitations of this compound.
科学的研究の応用
N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit tumor growth and angiogenesis in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. This compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
特性
IUPAC Name |
N-(2-ethylpiperidine-1-carbothioyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-3-13-9-6-7-11-18(13)16(20)17-15(19)14-10-5-4-8-12(14)2/h4-5,8,10,13H,3,6-7,9,11H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCXKTSFZNBZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3967123.png)
![methyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3967126.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967134.png)
![3-(4-bromobenzyl)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967135.png)
![3-(acetylamino)-N-isopropyl-N-[(4-methoxy-1-naphthyl)methyl]propanamide](/img/structure/B3967139.png)
![5-(2-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967140.png)
![1-(2-methoxyethyl)-4-({[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}methyl)pyrrolidin-2-one](/img/structure/B3967141.png)
![3-{[(4-chloro-3-{[(4-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3967142.png)


![5-bromo-N-{4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B3967157.png)
![N-(3-fluorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3967180.png)
![17-(3-chloro-4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3967184.png)
![(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B3967209.png)